molecular formula C14H26O6 B095166 bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate CAS No. 16016-41-4

bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate

Cat. No. B095166
CAS RN: 16016-41-4
M. Wt: 290.35 g/mol
InChI Key: VOBHVQRBBHSZAZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, also known as dimethyl tartrate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless, odorless, and crystalline substance that is soluble in water, ethanol, and ether.

Mechanism Of Action

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that exhibits different biological activities depending on its stereochemistry. The (2R,3R) isomer has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels.

Biochemical And Physiological Effects

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have various biochemical and physiological effects, including:
1. Anti-diabetic activity: The (2R,3R) isomer of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic activity by inhibiting the activity of DPP-IV.
2. Anti-inflammatory activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant activity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have antioxidant activity by scavenging free radicals.

Advantages And Limitations For Lab Experiments

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized with high purity, which is essential for scientific research.
2. Versatility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be used in various scientific research applications, including chiral synthesis, drug delivery, and polymer synthesis.
Limitations:
1. Cost: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a relatively expensive compound, which can limit its use in scientific research.
2. Limited solubility: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has limited solubility in some solvents, which can limit its use in certain scientific research applications.

Future Directions

There are several future directions for research on bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate, including:
1. Development of new drug delivery systems: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has potential as a drug delivery agent, and future research could focus on developing new drug delivery systems that utilize this compound.
2. Investigation of other biological activities: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been shown to have anti-diabetic, anti-inflammatory, and antioxidant activities, but its potential for other biological activities has not been fully explored.
3. Synthesis of new derivatives: Future research could focus on synthesizing new derivatives of bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate with improved properties for scientific research applications.
Conclusion:
Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound could lead to the development of new drug delivery systems, the investigation of other biological activities, and the synthesis of new derivatives with improved properties.

Synthesis Methods

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate can be synthesized through the esterification of tartaric acid with methanol in the presence of a catalyst. The reaction proceeds at a temperature of 60-70°C for several hours, and the resulting product is purified through recrystallization.

Scientific Research Applications

Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used in various scientific research applications, including:
1. Chiral synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate is a chiral compound that has been used as a chiral auxiliary in the synthesis of other chiral compounds.
2. Drug delivery: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a drug delivery agent due to its ability to form inclusion complexes with various drugs.
3. Polymer synthesis: Bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate has been used as a monomer in the synthesis of biodegradable polymers.

properties

CAS RN

16016-41-4

Product Name

bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate

Molecular Formula

C14H26O6

Molecular Weight

290.35 g/mol

IUPAC Name

bis(3-methylbutyl) (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C14H26O6/c1-9(2)5-7-19-13(17)11(15)12(16)14(18)20-8-6-10(3)4/h9-12,15-16H,5-8H2,1-4H3/t11-,12-/m1/s1

InChI Key

VOBHVQRBBHSZAZ-VXGBXAGGSA-N

Isomeric SMILES

CC(C)CCOC(=O)[C@@H]([C@H](C(=O)OCCC(C)C)O)O

SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O

Canonical SMILES

CC(C)CCOC(=O)C(C(C(=O)OCCC(C)C)O)O

Other CAS RN

16016-41-4

Origin of Product

United States

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